Lysocellin

Description

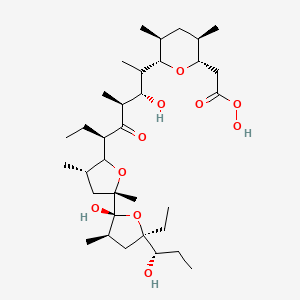

Structure

2D Structure

3D Structure

Properties

CAS No. |

55898-33-4 |

|---|---|

Molecular Formula |

C34H60O10 |

Molecular Weight |

628.8 g/mol |

IUPAC Name |

2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid |

InChI |

InChI=1S/C34H60O10/c1-11-24(29(38)22(8)28(37)23(9)30-19(5)14-18(4)25(41-30)15-27(36)43-40)31-20(6)16-32(10,42-31)34(39)21(7)17-33(13-3,44-34)26(35)12-2/h18-26,28,30-31,35,37,39-40H,11-17H2,1-10H3/t18-,19+,20+,21-,22+,23?,24+,25+,26+,28-,30+,31?,32+,33-,34-/m1/s1 |

InChI Key |

QYWGMFHIXAJJEG-KAENHNMNSA-N |

SMILES |

CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)CC(=O)OO)C)C)O |

Isomeric SMILES |

CC[C@H](C1[C@H](C[C@@](O1)(C)[C@]2([C@@H](C[C@](O2)(CC)[C@H](CC)O)C)O)C)C(=O)[C@@H](C)[C@H](C(C)[C@@H]3[C@H](C[C@H]([C@@H](O3)CC(=O)OO)C)C)O |

Canonical SMILES |

CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)CC(=O)OO)C)C)O |

Synonyms |

lysocellin lysocellin monosodium salt |

Origin of Product |

United States |

Discovery, Isolation, and Producing Organisms

Historical Milestones in Lysocellin Discovery

This compound was first reported in the scientific literature by Ebata et al. in 1975 google.comgoogle.com. This initial report detailed its isolation, purification, and physico-chemical and biological properties google.comnih.gov. It was identified as a new polyether antibiotic nih.gov. The structural formula for this compound was later set forth by Otake, et al. in 1978 google.com.

Isolation Methodologies from Natural Sources

The isolation of this compound from its natural producers, primarily Streptomyces species, involves a series of cultivation, fermentation, extraction, and purification steps.

This compound is produced through the fermentation of specific Streptomyces strains under suitable conditions google.com. Fermentation can be carried out by inoculating spores or mycelia of the producing organism into a suitable medium and cultivating under aerobic conditions google.com. While cultivation on a solid medium is possible, production in large quantities is preferably achieved through cultivation in a liquid medium google.com. The temperature for cultivation can range widely from 20°C to 35°C, with a temperature of 26°C often being suitable google.com.

For instance, Streptomyces longwoodensis (X-14537) can be grown and maintained on a starch-casein agar (B569324) slant google.com. A chunk of agar containing spores and mycelia from a sporulated culture is then used to prepare a vegetative inoculum by inoculating a liquid inoculum medium google.com. The fermentation broth containing Streptomyces longwoodensis is prepared by cultivating the organism in an aqueous carbohydrate solution containing a nitrogenous nutrient under submerged aerobic conditions google.comgoogle.com. Suitable liquid fermentation media typically contain a nitrogen source and a carbohydrate source, which can include organic materials like soybean meal, distillers' solubles, peanut meal, cotton seed meal, meat extract, peptone, fish meal, yeast extract, and corn steep liquor, as well as inorganic nitrogen sources and mineral salts google.comgoogle.com. The microorganism is typically grown in an aerated, agitated, submerged culture with the pH adjusted to approximately neutral, between 6.5 and 7.5 google.com. Incubation generally lasts for several days, such as 4 to 6 days or longer google.com.

This compound can be obtained as colorless crystalline needles from both the cultural filtrate and the mycelium of the producing organism nih.gov. Isolation of this compound from the fermentation mash can be accomplished by following specific isolation procedures google.com.

General strategies for extracting antimicrobial agents from Streptomyces species involve solvent extraction of the culture medium or mycelium. For instance, the active metabolite can be extracted using ethyl acetate (B1210297) researchgate.net. The extract is then typically concentrated, for example, using a rotary evaporator researchgate.net. Further purification steps are necessary to obtain crystalline this compound. The sodium salt of this compound forms colorless needles and melts at 158° - 160°C google.comnih.gov.

Characterization of this compound-Producing Microorganisms

The production of this compound is associated with specific strains of Streptomyces.

Streptomyces longwoodensis (X-14537) is a novel species of Streptomyces known to produce the polyether antibiotic this compound google.comjustia.com. This microorganism was isolated from a soil sample collected from Longwood Gardens, Kennett Square, Pennsylvania google.com. It is on deposit at the American Type Culture Collection (ATCC) with the designation ATCC 29251 google.comatcc.orgdsmz.deepo.org.

Streptomyces longwoodensis (X-14537) produces a substrate mycelium that does not fragment into spores and an aerial mycelium that later forms spore chains google.com. After incubation, the spore chains are typically spira in form with more than 10 spores per chain google.com. The spores are smooth and range in size from 1.20× 0.32μ to 1.80× 0.74μ google.com. The cell wall contains the isomer of diaminopimelic acid, other than the meso form, which places the organism in the genus Streptomyces google.com.

Another microorganism identified as a producer of this compound (also referred to as K-5610) is Streptomyces cacaoi var. asoensis K-9 Met- nih.govnih.govresearchgate.netmdpi.comcongressgastrofunction.org. This compound was isolated from both the cultural filtrate and the mycelium of this organism nih.govresearchgate.net. This strain is a mutant strain of Streptomyces cacaoi var. asoensis google.com.

Structural Elucidation and Conformational Analysis Research

Advanced Spectroscopic Techniques for Structural Assignment

A cornerstone in the structural elucidation of Lysocellin has been the application of nuclear magnetic resonance (NMR) spectroscopy, particularly carbon-13 NMR (¹³C-NMR). These techniques have provided invaluable insights into the carbon framework of the molecule, allowing for a complete and unambiguous assignment of all carbon atoms.

The complete ¹³C-NMR spectral assignment of the this compound sodium salt has been successfully achieved. This comprehensive assignment is crucial for understanding the molecule's connectivity and for the detailed analysis of its biosynthetic pathway. By analyzing the chemical shifts and coupling patterns in the ¹³C-NMR spectrum, researchers have been able to map out the entire carbon skeleton of this compound.

To overcome the complexities of the ¹³C-NMR spectrum arising from the presence of many similar carbon environments, ¹³C-¹³C double labeling methods have been employed. This powerful technique involves feeding the producing organism, Streptomyces cacaoi var. asoensis, with precursors that are enriched with ¹³C at specific positions. The resulting this compound molecules incorporate these labeled carbons, leading to observable ¹³C-¹³C couplings in the NMR spectrum. These couplings provide direct evidence of the connectivity between adjacent carbon atoms, thereby confirming the structural assignments.

Further confidence in the structural assignment of this compound has been gained through comparative spectroscopic analysis with structurally related polyether antibiotics, such as lasalocid A. biorxiv.org By comparing the ¹³C-NMR data of this compound with that of well-characterized analogues, researchers can identify conserved structural motifs and highlight unique features. This comparative approach leverages the existing knowledge of similar natural products to aid in the elucidation of new structures. Additionally, analysis of degradation products of this compound has served as a valuable tool in confirming the assigned structure. nih.gov

Computational Approaches in Conformational Studies

While specific computational studies exclusively focused on the conformational analysis of this compound are not extensively detailed in readily available literature, the general principles of computational chemistry are highly applicable to understanding its three-dimensional structure and flexibility. Methodologies such as molecular mechanics and quantum chemical calculations are standard tools for exploring the conformational landscape of complex natural products like this compound.

Molecular mechanics simulations can be used to generate a multitude of possible conformations and identify low-energy structures. These methods rely on force fields that approximate the potential energy of a molecule as a function of its atomic coordinates. By systematically altering bond rotations and evaluating the resulting energies, a comprehensive picture of the molecule's preferred shapes can be obtained.

Quantum chemical calculations, such as Density Functional Theory (DFT), offer a more rigorous approach by solving the Schrödinger equation for the molecule's electronic structure. These calculations can provide highly accurate geometries and relative energies of different conformers, offering deeper insights into the electronic properties that govern the molecule's shape and reactivity. For a molecule like this compound, these computational approaches would be invaluable for understanding how it contorts to bind and transport cations across biological membranes, a key aspect of its biological function.

X-ray Crystallography Studies

The definitive three-dimensional structure of this compound in the solid state was established through X-ray crystallography of its silver salt (C₃₄H₅₉O₁₀Ag·½H₂O). rsc.org This technique provides a precise map of the atomic coordinates, revealing the intricate folding of the polyether backbone and the coordination of the silver ion.

The crystal structure analysis showed that the this compound anion wraps around the silver ion, which is coordinated by six oxygen atoms. rsc.org This encapsulation of the cation is a hallmark of ionophoric polyether antibiotics and is crucial for their ability to transport metal ions across lipid membranes. The crystallographic data provides a static snapshot of the molecule in a complexed state, offering a foundational model for understanding its dynamic behavior in solution.

Biosynthesis and Enzymology of Lysocellin

Elucidation of Biosynthetic Precursors and Pathways

The foundational units that constitute the carbon skeleton of lysocellin have been identified through feeding experiments with isotopically labeled compounds. These studies have been instrumental in tracing the origin of each carbon atom within the complex structure of the molecule.

The biosynthesis of this compound has been investigated through the administration of ¹³C-labeled precursors to the producing organism, Streptomyces cacaoi. By analyzing the resulting ¹³C-NMR spectra of the isolated this compound, scientists have been able to map the incorporation of these labeled precursors into the final molecule. This powerful technique provides direct evidence of the building blocks utilized by the microbial biosynthetic machinery. The complete ¹³C-NMR assignment of the this compound sodium salt was achieved using the ¹³C-¹³C double labeling method, which further solidified the understanding of its biosynthetic origins nih.gov.

Through these ¹³C-labeling studies, it has been definitively established that the biosynthesis of this compound proceeds through the condensation of specific short-chain carboxylic acid units. The pathway involves the incorporation of one acetate (B1210297), eight propionate, and two butyrate units nih.gov. This assembly pattern is characteristic of polyketide biosynthesis, a common route for the production of complex natural products in microorganisms.

The following table summarizes the incorporation of these precursor units into the this compound backbone, as determined by ¹³C-NMR analysis.

| Precursor Unit | Number Incorporated |

| Acetate | 1 |

| Propionate | 8 |

| Butyrate | 2 |

This table is based on data from ¹³C-labeling studies. nih.gov

An interesting facet of this compound biosynthesis is the metabolic flexibility of the producing organism. Studies have revealed that a conversion of butyrate to propionate can occur during the metabolic process nih.gov. This suggests that the cellular machinery can modify the available precursor pool to suit the specific requirements of the growing polyketide chain, highlighting an additional layer of complexity in the regulation of this compound production.

Genomic and Enzymatic Basis of this compound Biosynthesis

The advent of genomic sequencing and bioinformatic tools has revolutionized the study of natural product biosynthesis. The identification and annotation of the this compound biosynthetic gene cluster have provided a genetic blueprint for understanding the enzymatic steps involved in its formation.

The complete set of genes responsible for this compound biosynthesis is organized into a contiguous region of the chromosome known as a biosynthetic gene cluster (BGC). The first annotation of the this compound BGC was proposed in studies of the producing strain S. longwoodensis. This annotation has provided critical insights into the putative functions of the genes involved in constructing the this compound molecule. Knockout of the core biosynthetic gene, lyoA, resulted in the complete cessation of this compound production, confirming the identification of the correct BGC.

The following table provides a summary of some of the key genes identified within the proposed this compound biosynthetic gene cluster and their putative functions.

| Gene | Proposed Function |

| lyoA | Core Polyketide Synthase (PKS) |

| lyoI | Cytochrome P450 Enzyme |

| lyoJ | Putative Tailoring Enzyme |

This table is based on the proposed annotation of the this compound biosynthetic gene cluster.

Within the this compound BGC, several key enzymes are responsible for the step-by-step assembly and modification of the polyketide chain. The core of the biosynthetic machinery is a large, multi-domain enzyme known as a polyketide synthase (PKS). The proposed biosynthesis sequence of the this compound backbone involves a series of enzymatic domains including acyl transferase (AT), ketosynthase (KS), dehydratase (DH), enoyl reductase (ER), ketoreductase (KR), and thioesterase (TE) domains researchgate.net.

One of the crucial tailoring enzymes that has been characterized is a cytochrome P450 enzyme designated LyoI. This enzyme is responsible for a unique oxidative transformation, specifically the hydro-2,2′-bifuran to hydro-2,2′-bifuran-2-ol oxidation. This modification is a critical step in the final maturation of the this compound molecule. The absence of this oxidation, as demonstrated in lyoI knockout mutants, leads to the production of a precursor molecule, pre-lysocellin, and significantly reduces the biological potency of the compound. Further investigation of LyoI revealed that it lacks a key conserved acidic residue, which is essential for its unusual oxidative function.

Characterization of Key Biosynthetic Enzymes

Investigation of LyoI, a Cytochrome P450 Enzyme, and its Role in Hydro-2,2'-bifuran Oxidation

A crucial step in the maturation of this compound is the formation of a hydro-2,2'-bifuran-2-ol (hemiketal) moiety. This structure is not derivable from the canonical polyether biosynthetic pathway, which typically involves epoxide-opening cascades, suggesting a unique oxidative transformation is required. rwth-aachen.de

To identify the enzyme responsible for this unusual oxidation, researchers investigated the this compound biosynthetic gene cluster (BGC) from the producing organism, Streptomyces longwoodensis. Through a gene knockout strategy utilizing CRISPR-BEST, several biosynthetic genes were targeted. Knocking out the gene lyoI, which encodes a cytochrome P450 enzyme, resulted in the accumulation of a new compound with a mass 16 Da less than this compound, corresponding to the loss of a single oxygen atom. rwth-aachen.dersc.org This precursor molecule was identified as C17-des-oxy-lysocellin, hereafter referred to as pre-lysocellin. rwth-aachen.de

This finding strongly indicated that the P450 enzyme LyoI is responsible for the direct oxidation of the hydro-2,2'-bifuran moiety in pre-lysocellin to form the hydro-2,2'-bifuran-2-ol hemiketal structure found in the final this compound molecule. rwth-aachen.de This C-H oxidation represents a key tailoring step in the biosynthetic pathway.

In Vivo and In Vitro Validation of LyoI Function

The function of LyoI was validated through both in vivo and in vitro experiments, providing robust evidence for its role in this compound biosynthesis.

In Vivo Validation: The role of LyoI in vivo was confirmed through gene knockout and complementation studies in S. longwoodensis. rsc.org

Gene Knockout: Fermentation of the ΔlyoI mutant strain (a strain with the lyoI gene removed) led to the complete cessation of this compound production and the corresponding accumulation of its precursor, pre-lysocellin. rwth-aachen.dersc.org

Complementation: When the ΔlyoI mutant was complemented with a functional copy of the lyoI gene, the production of this compound was restored. rsc.org

These genetic experiments provided clear in vivo evidence that LyoI is essential for the final oxidative step in the biosynthesis of this compound. rsc.org

In Vitro Validation: The availability of the pre-lysocellin precursor from the ΔlyoI mutant enabled the direct validation of LyoI's enzymatic activity in vitro. The LyoI enzyme was heterologously expressed in E. coli and purified. rwth-aachen.de

A chemoenzymatic assay was then conducted by incubating the purified LyoI enzyme with its substrate, pre-lysocellin. The results of this assay demonstrated an efficient and substrate-specific oxidation, converting pre-lysocellin into this compound. rwth-aachen.de This successful reconstitution of the reaction outside of the natural producer organism provided definitive in vitro proof of LyoI's function as the catalyst for hydro-2,2'-bifuran oxidation. rwth-aachen.dersc.org

Analysis of LyoI Sequence and Mutational Effects on Enzyme Function

Closer investigation of the amino acid sequence of LyoI revealed a significant deviation from the canonical sequences of many P450 enzymes. P450s typically possess a highly conserved "acid-alcohol pair" of amino acid residues that is crucial for the protonation step in the catalytic cycle. rwth-aachen.de However, sequence alignment showed that LyoI lacks the key conserved acidic residue, which is usually an aspartic acid (D) or glutamic acid (E). rwth-aachen.de

In LyoI, this position is occupied by a neutral amino acid, isoleucine (I237). rwth-aachen.de To investigate the importance of this non-canonical residue, researchers performed site-directed mutagenesis. A mutant version of the enzyme, I237D, was created where the isoleucine was replaced with the canonical aspartic acid.

The functional analysis of this mutant yielded a critical insight: the I237D LyoI mutant was completely inactive. rwth-aachen.de This result demonstrated that the absence of the conserved acidic residue is not only a unique feature of LyoI but is absolutely essential for its unusual oxidative function. rwth-aachen.dersc.org This finding suggests that LyoI may represent a larger, non-canonical subclass of P450 enzymes involved in unique oxidative transformations in natural product biosynthesis. rwth-aachen.de

| Enzyme Variant | Residue at Position 237 | Catalytic Activity |

| Wild-Type LyoI | Isoleucine (I) | Active |

| I237D Mutant | Aspartic Acid (D) | Inactive |

Proposed Roles of LyoK and LyoL in Cyclization Reactions

The formation of the characteristic cyclic ether rings of polyether ionophores is a defining feature of their biosynthesis. This process is generally understood to proceed via a polyepoxide intermediate, which then undergoes a cascade of ring-closing reactions catalyzed by one or more epoxide hydrolase (EH) enzymes. Current time information in Кишертский район, RU.

Within the annotated this compound biosynthetic gene cluster, two genes, lyoK and lyoL, have been identified as encoding putative epoxide hydrolases based on sequence homology to other known EH enzymes. rwth-aachen.de Therefore, it is proposed that LyoK and LyoL are the enzymes responsible for catalyzing the complex cyclization cascade that forms the polyether backbone of this compound.

While direct experimental evidence for the specific function of LyoK and LyoL has not yet been published, their proposed role is strongly supported by well-characterized analogous systems, such as the biosynthesis of the polyether ionophore lasalocid. In the lasalocid pathway, the epoxide hydrolase Lsd19 has been experimentally confirmed to catalyze the epoxide-opening cyclization of a bisepoxyprelasalocid intermediate to form the final polyether structure. nih.govnih.gov The mechanism involves the enzyme facilitating a kinetically disfavored ring closure. nih.govnih.gov Based on this precedent, LyoK and LyoL are hypothesized to perform a similar cascade of cyclization reactions on a polyepoxide precursor of this compound. The exact order and mechanism of these cyclization steps remain unknown. rwth-aachen.de

Chemoenzymatic Approaches in Biosynthesis Research

The identification and functional characterization of biosynthetic enzymes, such as the P450 enzyme LyoI, open significant opportunities for chemoenzymatic approaches in natural product research. Chemoenzymatic synthesis combines the strengths of traditional chemical synthesis with the high selectivity and efficiency of biocatalysis.

The successful in vitro reconstitution of the LyoI-catalyzed oxidation of pre-lysocellin to this compound is itself a foundational chemoenzymatic assay. rwth-aachen.de This demonstrates the potential to use the isolated enzyme to perform a specific, targeted chemical transformation on a complex molecular scaffold.

Broader applications of this knowledge in chemoenzymatic synthesis could include:

Late-Stage Diversification: Characterized tailoring enzymes like LyoI can be used as biocatalysts to perform specific C-H bond activations on natural product scaffolds or their synthetic precursors. This "late-stage functionalization" allows for the creation of a library of new analogs from a common advanced intermediate, which would be challenging to achieve with traditional chemical methods due to the difficulty of achieving such high regio- and stereoselectivity. researchgate.net

Generation of Novel Analogs: The substrate promiscuity of biosynthetic enzymes can be exploited. By feeding chemically synthesized, non-natural precursors (substrate analogs) to an enzyme like LyoI, it may be possible to generate novel this compound derivatives with modified structures and potentially altered biological activities.

Streamlining Synthesis: Incorporating a highly selective enzymatic step can simplify complex total synthesis routes, avoiding the need for multiple protection and deprotection steps that are common in purely chemical strategies. The ability of P450 enzymes to activate otherwise inert C-H bonds is a particularly powerful tool for this purpose. researchgate.net

The characterization of the LyoI enzyme provides a valuable new biocatalyst for the synthetic toolbox, enabling potential chemoenzymatic strategies to explore the chemical space around the this compound scaffold for the development of new molecules. rwth-aachen.de

Synthetic Strategies and Methodologies for Lysocellin

Total Synthesis Approaches to Lysocellin

The total synthesis of a complex natural product like this compound is a multifaceted endeavor that relies on a convergent strategy. In this approach, the molecule is conceptually broken down into several key subunits, which are synthesized independently and then coupled together in the later stages of the synthesis. This method allows for a more efficient and flexible route, as large quantities of the subunits can be prepared and refined before the crucial fragment coupling steps.

A central challenge in the synthesis of this compound is the precise control over its numerous stereocenters. Chemists have employed a variety of stereoselective reactions to install the required stereochemistry with high fidelity. These methods often leverage chiral starting materials or chiral reagents and catalysts to influence the three-dimensional outcome of a reaction. The synthesis of this compound's building blocks has successfully utilized established stereocontrol tactics. For instance, key reactions such as stereocontrolled hydroboration, Michael reactions, and Grignard reactions have been instrumental in setting specific stereocenters during the construction of the carbon skeleton. nii.ac.jp The choice of starting material is also critical; for example, readily available chiral pool materials like D-glucose and D-mannitol have served as foundational templates, with their inherent stereochemistry guiding the formation of new stereocenters. nii.ac.jp

| Methodology | Application in this compound Subunit Synthesis | Key Feature |

| Stereocontrolled Hydroboration | Installation of hydroxyl groups with specific stereochemistry. nii.ac.jp | The reaction proceeds via a syn-addition to a double bond, allowing for predictable stereochemical outcomes based on substrate geometry and reagent choice. |

| Michael Reaction | Formation of carbon-carbon bonds while setting stereocenters adjacent to a carbonyl group. nii.ac.jp | The conjugate addition can be influenced by chiral auxiliaries or catalysts to favor the formation of one diastereomer over another. |

| Grignard Reaction | Addition of a carbon nucleophile to a carbonyl group to form alcohols with controlled stereochemistry. nii.ac.jp | Substrate control, where existing stereocenters in the molecule direct the approach of the Grignard reagent, is a common strategy. |

| Chiral Pool Synthesis | Use of enantiomerically pure natural products as starting materials. nii.ac.jp | D-glucose and D-mannitol provide a scaffold with pre-defined stereocenters, which are then elaborated to form the target subunits. nii.ac.jp |

Following a convergent strategy, the total synthesis of this compound involves the preparation of key structural fragments. Two of the crucial building blocks that have been synthesized are the C1-C9 and C16-C23 subunits. nii.ac.jp The synthesis of these fragments showcases the application of the stereoselective methods mentioned previously. Starting from D-glucose and D-mannitol, a series of controlled chemical transformations were performed to construct these highly functionalized aliphatic chains containing the necessary stereocenters and oxygen functionalities characteristic of the polyether structure. nii.ac.jp

| Subunit | Starting Material(s) | Description |

| C1-C9 Subunit | D-glucose nii.ac.jp | This fragment constitutes one of the terminal portions of the this compound molecule, featuring a carboxylic acid group and multiple stereocenters. |

| C16-C23 Subunit | D-mannitol nii.ac.jp | This subunit represents a central part of the polyether backbone, containing a tetrahydrofuran (B95107) ring and several chiral centers. |

Development of Common Methodologies for Polyether Antibiotics

The pursuit of this compound synthesis is situated within the broader context of polyether antibiotic synthesis. researchgate.net This class of natural products is defined by a characteristic structure of multiple tetrahydrofuran and tetrahydropyran (B127337) rings linked by aliphatic chains. agscientific.com A major hurdle in their synthesis is the construction of these cyclic ether systems with correct relative and absolute stereochemistry. Methodologies developed for other polyethers, such as monensin, are often applicable to this compound. acs.org These strategies frequently involve biomimetic, epoxide-opening cascades to form the ether rings or iterative approaches that build the chain and cyclize the ether rings in a stepwise fashion. The knowledge gained from synthesizing various polyether ionophores has created a powerful toolkit of reactions and strategies that can be adapted for the synthesis of new targets within this family. researchgate.net

Novel Synthetic Transformations Employed in this compound Synthesis

While the synthesis of this compound relies heavily on established reactions, research into its formation has also uncovered novel chemical transformations. In the realm of biosynthesis, which often inspires synthetic innovation, a unique enzymatic step in the creation of this compound has been discovered. au.dk Researchers identified an unusual cytochrome P450 enzyme, named LyoI, that performs a previously unknown type of chemical reaction: the direct oxidation of a hydro-2,2´-bifuran to a hydro-2,2´-bifuran-2-ol (a hemiketal moiety). au.dkresearchgate.net This transformation is a key step in the final stages of this compound's natural production. researchgate.net The discovery was made by knocking out the gene for LyoI in the this compound-producing bacterium, S. longwoodensis, which resulted in the accumulation of the precursor, "pre-lysocellin". researchgate.net This finding not only fills a gap in the understanding of polyether biosynthesis but also highlights a highly selective C-H bond activation that is challenging to replicate with traditional laboratory methods, offering a potential avenue for future chemoenzymatic synthetic strategies. au.dk

Investigation of Biological Activities and Molecular Mechanisms

Mechanistic Studies of Antimicrobial Activity

Lysocellin exhibits a notable antimicrobial profile, primarily targeting Gram-positive bacteria and select fungi. Its mechanism of action is rooted in its ability to function as an ionophore, disrupting the crucial ion gradients across the cell membranes of susceptible microorganisms.

This compound has demonstrated a significant spectrum of activity against various Gram-positive bacteria. As a polyether antibiotic, its primary mode of action involves the transport of cations across biological membranes, leading to a disruption of the cellular ion homeostasis, which is vital for bacterial survival. This disruption of the electrochemical gradients across the cell membrane ultimately leads to cell death.

Table 1: Antimicrobial Spectrum of this compound

| Microorganism Type | Activity Level | General Observations |

|---|---|---|

| Gram-Positive Bacteria | High | Broad-spectrum activity against various species. |

| Gram-Negative Bacteria | Low to Inactive | The outer membrane of Gram-negative bacteria generally confers resistance. |

| Fungi | Moderate | Activity has been observed against some, but not all, fungal species. |

A significant aspect of this compound's antimicrobial profile is its effectiveness against antibiotic-resistant strains of Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA). The ionophoretic activity of this compound bypasses the conventional resistance mechanisms that render many standard antibiotics ineffective against MRSA. By targeting the fundamental integrity of the bacterial cell membrane and its ion gradients, this compound presents a valuable mechanism of action in the context of rising antibiotic resistance. Research has confirmed this activity, although specific MIC values from a broad range of clinical isolates are not extensively documented in publicly accessible databases.

The bactericidal effect of this compound on susceptible Gram-positive bacteria such as Bacillus subtilis is primarily due to its action as a cation ionophore. This compound forms lipid-soluble complexes with cations (e.g., K+, Na+, H+) and transports them across the bacterial cell membrane, down their electrochemical gradients.

This unregulated ion transport has several critical consequences for the bacterial cell:

Disruption of Membrane Potential: The bacterial cell membrane maintains a crucial electrical potential, which is essential for various cellular processes, including ATP synthesis, nutrient transport, and motility. By facilitating the movement of ions, this compound dissipates this membrane potential.

Alteration of Internal pH: The transport of protons (H+) across the membrane can lead to a significant change in the internal pH of the bacterium, disrupting enzymatic functions and metabolic pathways that are optimized for a specific pH range.

Osmotic Imbalance: The massive efflux or influx of ions disrupts the osmotic balance of the cell. This can lead to an uncontrolled movement of water into the cell, causing it to swell and eventually rupture, a process known as lysis.

While the precise cascade of events leading to the lysis of B. subtilis specifically by this compound is not detailed in dedicated studies, the general mechanism of action for polyether ionophores strongly suggests that cell death is a direct result of the catastrophic loss of ion homeostasis and membrane integrity.

Cellular and Molecular Effects in Eukaryotic Systems (non-clinical)

Beyond its antimicrobial properties, this compound has been shown to exert significant effects on eukaryotic cells. These non-clinical studies have primarily been conducted in cancer cell lines, revealing its potential to modulate fundamental cellular processes such as cell cycle progression.

The cell cycle is a tightly regulated process that governs cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer. This compound has been found to interfere with this process in certain cancer cells.

Research has demonstrated that this compound can induce a G1 phase arrest in human osteosarcoma MG63 cells nih.gov. The G1 phase is the initial growth phase of the cell cycle, and its progression is a critical checkpoint before the cell commits to DNA replication (S phase). By arresting the cells in the G1 phase, this compound effectively halts their proliferation.

The molecular mechanism underlying this G1 arrest involves the modulation of key cell cycle regulatory proteins nih.gov:

Upregulation of p21WAF1/Cip1: this compound treatment leads to an increase in the expression of the p21WAF1/Cip1 protein at the mRNA level. p21 is a potent cyclin-dependent kinase (CDK) inhibitor. By binding to and inhibiting the activity of CDK2/cyclin E complexes, p21 prevents the phosphorylation of proteins required for the G1 to S phase transition.

Downregulation of Cyclin D1: this compound causes a decrease in the levels of Cyclin D1, both at the mRNA and protein levels. Cyclin D1 is a crucial regulatory protein that forms complexes with CDK4 and CDK6 to promote cell cycle progression through the G1 phase. The reduction of Cyclin D1 is mediated, at least in part, through a proteasome-dependent pathway.

This dual action of increasing a cell cycle inhibitor (p21) and decreasing a cell cycle promoter (Cyclin D1) effectively creates a roadblock in the G1 phase, preventing the osteosarcoma cells from dividing.

Table 2: Molecular Effects of this compound on MG63 Osteosarcoma Cells

| Affected Molecule | Effect of this compound | Consequence for Cell Cycle |

|---|---|---|

| p21WAF1/Cip1 (mRNA) | Upregulation nih.gov | Inhibition of CDK2/cyclin E, blocks G1/S transition. |

| Cyclin D1 (mRNA) | Downregulation nih.gov | Reduced formation of active CDK4/6-cyclin D1 complexes. |

| Cyclin D1 (protein) | Downregulation (proteasome-dependent) nih.gov | Decreased phosphorylation of target proteins, halting G1 progression. |

Impact on Cell Cycle Progression

Regulation of Cell Cycle Proteins (p21WAF1/Cip1, Cyclin D1)

This compound has been demonstrated to influence key regulatory proteins of the cell cycle, specifically p21WAF1/Cip1 and Cyclin D1. In studies involving human osteosarcoma MG63 cells, treatment with this compound resulted in an upregulation of p21WAF1/Cip1 at the messenger RNA (mRNA) level nih.gov. The p21WAF1/Cip1 protein is a cyclin-dependent kinase inhibitor that plays a crucial role in inducing cell cycle arrest. Concurrently, this compound treatment leads to the downregulation of Cyclin D1, also at the mRNA level nih.gov. Cyclin D1 is a protein required for progression through the G1 phase of the cell cycle. The coordinated regulation of these two proteins—increasing the expression of an inhibitor (p21WAF1/Cip1) while decreasing the expression of a key progression factor (Cyclin D1)—contributes to the compound's effect on cell proliferation nih.govnih.gov.

| Cell Cycle Protein | Effect of this compound | Level of Regulation | Cell Line |

| p21WAF1/Cip1 | Upregulation | mRNA | MG63 (Human Osteosarcoma) nih.gov |

| Cyclin D1 | Downregulation | mRNA | MG63 (Human Osteosarcoma) nih.gov |

Involvement of the Proteasome-Dependent Pathway

The mechanism by which this compound downregulates Cyclin D1 involves the proteasome-dependent pathway nih.gov. The ubiquitin-proteasome pathway is a primary mechanism within cells for the degradation of targeted proteins, thereby controlling their abundance and function thermofisher.comyoutube.com. This system involves tagging substrate proteins with a chain of ubiquitin molecules, which marks them for degradation by a large protein complex known as the 26S proteasome nih.gov. Research on human osteosarcoma MG63 cells has shown that in addition to affecting its mRNA levels, this compound promotes the downregulation of the Cyclin D1 protein through this proteasomal degradation pathway nih.gov. This indicates that this compound's influence on cell cycle machinery is multifaceted, involving both transcriptional regulation and post-translational protein stability.

Modulation of Cellular Proliferation in In Vitro Models

This compound has been shown to modulate cellular proliferation in laboratory settings by inducing cell cycle arrest. Specifically, in human osteosarcoma MG63 cells, this compound treatment causes the cells to arrest in the G1 phase of the cell cycle nih.gov. This G1 arrest prevents the cells from entering the S phase, during which DNA replication occurs, thereby inhibiting cellular proliferation. This effect is a direct consequence of the molecular changes induced by this compound, including the upregulation of the cell cycle inhibitor p21WAF1/Cip1 and the downregulation of the G1 progression factor Cyclin D1 nih.gov.

Influence on Cytotoxic Agent Activity in Cell Culture

Studies investigating the interaction of this compound with other cytotoxic agents have revealed that it can modulate their effectiveness. In drug combination studies using human osteosarcoma MG63 cells, pretreatment with this compound was found to weaken the cytotoxic activity of the antineoplastic agent etoposide nih.gov. The efficacy of this interaction was evaluated using a colony-formation assay, a method to determine cell survival and proliferation after treatment. The observed antagonism suggests that the G1 arrest induced by this compound may interfere with the mechanism of action of cytotoxic drugs like etoposide, which often target actively dividing cells nih.gov.

Ionophore Activity and Ion Transport Mechanisms

This compound is a polyether antibiotic that functions as an ionophore, a lipid-soluble molecule that transports ions across biological membranes nih.govwikipedia.orgnih.gov. Its structure contains a hydrophilic center that binds ions and a hydrophobic exterior that allows it to traverse the lipid bilayer of cell membranes wikipedia.org. This compound exhibits a broad cation-transporting capability, with a notedly higher affinity for complexing with divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), compared to monovalent cations like potassium (K⁺) nih.govnih.gov.

In isolated rat liver mitochondria, this compound has been shown to disrupt ion gradients. At low concentrations (0.05 µM), it can induce the dissociation of membrane-bound calcium and inhibit the uptake of external calcium nih.gov. At higher concentrations (0.5 to 10 µM), it causes a significant depletion of endogenous Ca²⁺, Mg²⁺, and K⁺ from the mitochondria, leading to the disruption of mitochondrial functions nih.gov. Structure-activity studies indicate that the terminal carboxylic acid and a hydroxyl group are crucial for its ionophore activity nih.gov.

| Ion | Effect of this compound on Rat Liver Mitochondria nih.gov |

| Calcium (Ca²⁺) | Induces dissociation of membrane-bound Ca²⁺; inhibits uptake of external Ca²⁺; causes massive depletion at high concentrations. |

| Magnesium (Mg²⁺) | Augments Ca²⁺-induced release; causes massive depletion at high concentrations. |

| Potassium (K⁺) | Causes rapid release from preloaded mitochondria; causes massive depletion at high concentrations. |

Correlation with Established Ionophores

The biological activity profile of this compound shows a strong correlation with other well-established polyether ionophores. Comparative studies have demonstrated that its functional profile is similar to that of ionophores such as salinomycin, monensin, and narasin, with a correlation coefficient of approximately 0.8 chemrxiv.org. These compounds share the ability to disrupt ion gradients across cellular membranes, which is believed to be the primary driver of their broad biological activities chemrxiv.orgnih.gov. This similarity in function underscores this compound's classification within this important group of biologically active molecules.

Differential Activity Against Plasmodium falciparum Versus Mammalian Cells

The selective toxicity of ionophores against pathogenic organisms compared to host cells is a critical area of investigation. A study screening 22 different ionophore compounds for their in vitro activity against the malaria parasite Plasmodium falciparum and mammalian cell lines found that ionophores specific for monovalent cations were generally the most potent and selective antimalarials nih.gov. While this compound is known for its ionophoric properties, this particular study highlighted nine other ionophores—including nigericin, monensin, and narasin—as being at least 35-fold more active against P. falciparum than against the tested mammalian lymphoblast and macrophage cell lines nih.gov. The enhanced permeability of the erythrocyte membrane after parasitic infection may be a contributing factor to the selective activity of certain ionophores against infected red blood cells nih.gov.

Effects on Phosphoinositide Turnover in Fungi (e.g., Neurospora crassa)

An extensive review of the available scientific literature did not yield specific studies detailing the direct effects of this compound on phosphoinositide turnover in the fungus Neurospora crassa or other fungal species. While phosphoinositide signaling is a crucial pathway in fungi, regulating aspects of cell growth, morphogenesis, and stress response, research directly linking this compound to the modulation of this specific pathway in fungi is not prominently documented.

Morphological Changes Induced in Cell Painting Assays

Cell Painting is a high-content, image-based assay that uses multiple fluorescent dyes to "paint" various cellular organelles and components, allowing for the quantitative analysis of morphological changes induced by chemical compounds. moleculardevices.com This powerful technique generates a detailed "fingerprint" or morphological profile of a compound's effect on a cell.

As a polyether ionophore, this compound's primary mechanism involves transporting ions across biological membranes, disrupting cellular and organellar ion homeostasis. This activity induces a distinct and canonical "ionophore" profile in Cell Painting assays. The disruption of ion gradients, particularly proton (H+) gradients, across the membranes of acidic organelles like lysosomes and mitochondria leads to significant and observable morphological consequences. researchgate.netnih.gov One of the key characteristics of this profile is a marked increase in the fluorescence intensity of mitochondrial stains, such as MitoTracker. This is indicative of changes in the mitochondrial membrane potential and mitochondrial swelling due to the uncontrolled ion flux.

The osmotic imbalance caused by the ionophoric activity can also lead to the swelling of other vesicular structures, most notably lysosomes. nih.govnih.gov This swelling can alter their size, shape, and number, all of which are quantifiable features in a Cell Painting assay. These morphological alterations serve as a key indicator of this compound's bioactivity at the subcellular level.

Table 1: Key Morphological Features Associated with this compound's "Ionophore" Profile in Cell Painting Assays

| Cellular Feature/Organelle | Observed Morphological Change | Underlying Mechanism |

| Mitochondria | Increased size (swelling) and intensity of mitochondrial dyes (e.g., MitoTracker). | Disruption of the proton gradient across the inner mitochondrial membrane, leading to altered membrane potential and osmotic imbalance. |

| Lysosomes | Increased size (swelling/vacuolization). | Disruption of the lysosomal proton gradient maintained by V-ATPase, causing water influx to balance the ion concentration. nih.gov |

| Overall Cell Shape | Potential changes in cell size and roundness. | Secondary effects resulting from widespread osmotic stress and disruption of cellular ion homeostasis. |

Interactions with Specific Biological Targets (enzymes, pathways)

Enzymatic Inhibition Studies (e.g., PtdIns kinase)

Based on a review of the available literature, specific studies detailing the direct inhibitory activity of this compound against particular enzymes, including phosphatidylinositol (PtdIns) kinases, are not well-documented. While the compound exhibits potent biological effects, these are primarily attributed to its ionophoric properties rather than to the direct competitive or non-competitive inhibition of specific enzymatic targets.

Receptor Binding and Signaling Pathway Modulation

While this compound is not known to bind to specific cell-surface receptors, it has been shown to modulate intracellular signaling pathways that control cell cycle progression. Research conducted on human osteosarcoma MG63 cells demonstrated that this compound can induce an arrest in the G1 phase of the cell cycle. nih.gov

This effect is mediated through the modulation of key regulatory proteins. Specifically, this compound treatment leads to the transcriptional upregulation of the gene encoding the p21WAF1/Cip1 protein, a cyclin-dependent kinase inhibitor that plays a critical role in halting cell cycle progression. nih.gov Concurrently, this compound causes the downregulation of Cyclin D1. nih.gov This reduction in Cyclin D1 levels occurs at both the mRNA level and through a post-transcriptional, proteasome-dependent pathway, indicating a multi-level control mechanism. nih.gov By increasing the expression of a cell cycle inhibitor (p21WAF1/Cip1) and decreasing a key cell cycle promoter (Cyclin D1), this compound effectively prevents cells from transitioning from the G1 to the S phase.

In drug combination studies, this this compound-induced G1 arrest was found to weaken the cytotoxic activity of the chemotherapeutic agent Etoposide in MG63 cells. nih.gov

Table 2: Modulation of Cell Cycle Signaling Pathway by this compound in MG63 Cells

| Target Molecule | Effect | Pathway/Mechanism | Functional Outcome |

| p21WAF1/Cip1 | Upregulation (mRNA level) | Increased gene expression | Inhibition of cyclin-dependent kinases |

| Cyclin D1 | Downregulation (mRNA and protein levels) | Decreased gene expression and proteasome-dependent protein degradation | Reduced G1/S phase transition signaling |

| Cell Cycle | G1 Phase Arrest | Cumulative effect of p21 upregulation and Cyclin D1 downregulation | Blockade of cell proliferation |

Molecular Dynamics Simulations of Ligand-Target Interactions

Derivatives, Analogues, and Structure Activity Relationship Studies

Synthesis of Lysocellin Analogues and Precursors

The synthesis of compounds related to this compound provides valuable insights into its biosynthesis, mechanism of action, and potential as a lead compound for drug development.

Recent research has identified and characterized "pre-lysocellin," a direct biosynthetic precursor to this compound. researchgate.net This precursor is structurally distinct in that it lacks the hydro-2,2′-bifuran-2-ol (hemiketal) moiety that is formed in the final biosynthetic step. researchgate.net Comparative biological evaluations have demonstrated that pre-lysocellin possesses significantly lower biological potency than the mature this compound molecule.

In studies comparing its activity against Staphylococcus aureus and its cytotoxicity in mammalian BJ cells, pre-lysocellin was found to be substantially less active. researchgate.net For instance, cell painting assays, which visualize various cellular organelles and components, revealed that unlike this compound and other active ionophores that cause mitochondrial perturbation, pre-lysocellin did not induce such effects. researchgate.net This stark difference in activity underscores the critical role of the hemiketal moiety in the biological function of this compound.

Table 1: Comparative Biological Activity of this compound and Pre-Lysocellin

| Compound | Antibacterial Activity (S. aureus) | Mammalian Cell Viability (BJ cells) | Mitochondrial Perturbation |

|---|---|---|---|

| This compound | Potent | Cytotoxic | Yes |

| Pre-Lysocellin | Significantly Lower Potency | Significantly Lower Cytotoxicity | No |

This table summarizes the comparative biological data, highlighting the reduced potency of the precursor, pre-lysocellin. Data sourced from reference researchgate.net.

Research into compounds related to this compound has led to the isolation of Alopestatin from the same producing organism, Streptomyces sp. nih.gov Studies have revealed that this compound is, in fact, a metabolite of Alopestatin. This novel compound, Alopestatin, is converted into this compound in vivo. nih.gov

This precursor-metabolite relationship is of significant interest. While this compound itself was found to be too toxic for certain in vivo applications, its precursor Alopestatin offered a promising alternative. nih.gov Research demonstrated that pretreatment with Alopestatin could protect against etoposide-induced alopecia in animal models, an effect attributed to its conversion to this compound within the body. nih.gov This work highlights a pro-drug strategy, where a less toxic precursor is administered and metabolized into the active, but more toxic, compound at the site of action or systemically.

Design and Synthesis of Novel this compound Derivatives

The chemical modification of complex natural products like this compound is a common strategy to improve their pharmacological profiles. mdpi.com While the total synthesis of the this compound backbone is a formidable challenge, researchers have prepared a number of degradation and modified products to probe their biological activity. nih.gov The goal of creating such derivatives is typically to enhance a desired activity (e.g., antibacterial potency), expand the spectrum of activity, or decrease undesirable effects like toxicity to mammalian cells. nih.govmdpi.com

The synthesis of derivatives can involve various chemical reactions that target specific functional groups on the this compound molecule. mdpi.com For example, modifications could be aimed at the carboxylic acid group, the hydroxyl groups, or the polyether backbone. Each modification has the potential to alter the molecule's conformation, ion-binding affinity, and membrane-translocating ability, thereby changing its biological effects. nih.govmdpi.com

Systematic Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound dictates its biological function. youtube.com By comparing the activities of this compound with its precursors, degradation products, and derivatives, researchers can identify the key molecular features responsible for its effects. emerginginvestigators.orgmdpi.com

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound, a carboxylic ionophore, several key pharmacophoric features can be identified:

Carboxylic Acid Group: This terminal acidic group is essential for the ionophore's mechanism. It acts as a proton donor and a coordination site for binding cations, forming a salt complex that can be transported across lipid membranes. nih.gov

Polyether Backbone: The flexible, oxygen-rich backbone allows the molecule to fold into a specific three-dimensional conformation. This creates a polar interior cavity that selectively binds a cation and a nonpolar (hydrophobic) exterior that facilitates passage through the lipid bilayer of cell membranes. rsc.org

Hydro‐2,2′‐Bifuran‐2‐ol (Hemiketal) Moiety: As demonstrated by the low activity of pre-lysocellin, this structural feature is critical for high biological potency. researchgate.net It likely plays a crucial role in maintaining the optimal conformation of the molecule for ion binding and transport or for direct interaction with a biological target.

Table 2: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Hypothesized Function |

|---|---|

| Carboxylic Acid | Cation binding and proton exchange |

| Polyether Backbone | Forms ion-selective cavity and lipophilic exterior |

| Hemiketal Moiety | Essential for maintaining active conformation and high potency |

This table outlines the primary structural components of this compound and their roles in its biological activity.

SAR investigations reveal the consequences of altering the this compound structure. The most striking example is the comparison between this compound and its precursor, pre-lysocellin. The single enzymatic transformation that forms the hemiketal ring dramatically increases both antibacterial activity and mammalian cytotoxicity, indicating this modification is critical for potency. researchgate.net

Analytical Methodologies in Lysocellin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental biophysical technique for the separation, identification, and purification of compounds from a mixture. pnas.org For lysocellin, various chromatographic methods are employed to isolate it from fermentation broths and to quantify its presence in different matrices.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and efficient technique used for this purpose. researchgate.net A specific HPLC method has been developed for the determination of this compound sodium. rsc.org This was necessary because conventional methods used for other polyether antibiotics were not suitable for this compound, as it lacks a chromophore, does not react with vanillin, and lacks the stability for certain derivatization procedures. rsc.org The developed technique utilizes a UV-absorbing ion pair, making the method both rapid and specific for this compound sodium. rsc.org This approach is particularly useful for determining the concentration of this compound in fermentation broths. rsc.org

Thin-Layer Chromatography (TLC) is another valuable technique for the separation of ionophore antibiotics. researchgate.net In TLC, a solid stationary phase, such as silica (B1680970) gel, is coated onto a flat plate, and a liquid mobile phase moves up the plate by capillary action, separating the components of a mixture based on their differential partitioning between the two phases. pnas.org This method is often used for the qualitative analysis of plant extracts to identify antimicrobial compounds and can be adapted for the analysis of this compound. youtube.com

The choice of chromatographic technique depends on the specific research question, with HPLC generally favored for quantitative analysis due to its high resolution and sensitivity, while TLC is a simpler, cost-effective method for qualitative screening. researchgate.netresearchgate.net

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Application for this compound | Advantages |

|---|---|---|---|

| HPLC | High-pressure separation based on partitioning between a stationary and liquid mobile phase. researchgate.net | Quantitative determination in fermentation broths. rsc.org | High sensitivity, high resolution, rapid analysis. researchgate.net |

| TLC | Separation on a planar stationary phase by a liquid mobile phase moving via capillary action. pnas.org | Qualitative screening and identification of antimicrobial activity. researchgate.netyoutube.com | Simple, cost-effective, suitable for screening multiple samples. researchgate.net |

Mass Spectrometry Applications in Structural Confirmation and Metabolomics

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. researchgate.net It is an indispensable tool in this compound research for confirming its molecular structure and for broader metabolomics studies. researchgate.netnih.gov The high resolution and accuracy of MS allow for the determination of the elemental composition of a molecule. nih.gov

In the context of this compound, MS, often coupled with chromatographic techniques like Gas Chromatography (GC-MS), has been used to elucidate the structures of its artifacts and degradation products. nih.gov Tandem MS (MS/MS) experiments, which involve multiple stages of mass analysis, are particularly important for structural elucidation. researchgate.net By fragmenting the parent ion and analyzing the resulting fragment ions, detailed structural information can be obtained. researchgate.net

Mass spectrometry is also central to the field of metabolomics, which involves the comprehensive analysis of small molecules (metabolites) within a biological system. researchgate.net Untargeted metabolomics using techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) can provide a global snapshot of the metabolites present in a this compound-producing organism, helping to identify novel related compounds or understand the metabolic state of the organism. nih.gov Targeted MS approaches, on the other hand, can be used for the sensitive and selective quantification of this compound and its known metabolites. researchgate.net

Table 2: Mass Spectrometry Techniques in this compound Research

| Technique | Principle | Application for this compound |

|---|---|---|

| GC-MS | Separation by gas chromatography followed by mass analysis. nih.gov | Elucidation of degradation products. nih.gov |

| LC-HRMS | Separation by liquid chromatography followed by high-resolution mass analysis. nih.gov | Untargeted metabolomics of producing organisms, structural confirmation. nih.gov |

| Tandem MS (MS/MS) | Multiple rounds of mass analysis with fragmentation between stages. researchgate.net | Detailed structural elucidation of this compound and related metabolites. researchgate.net |

Advanced NMR Techniques for Biosynthetic Pathway Tracing and Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the detailed three-dimensional structure of molecules in solution. In this compound research, advanced NMR methods are used for complete structural assignment and for tracing its biosynthetic pathway.

Recent studies have utilized various NMR experiments to evaluate the structures of this compound and its precursor, pre-lysocellin. researchgate.net By comparing the ¹H and ¹³C NMR spectra of both compounds, key structural differences can be identified, providing insights into the final steps of its biosynthesis. researchgate.net Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are instrumental in assigning the complex stereochemistry of the this compound backbone. researchgate.net

This compound is a polyketide, a class of natural products synthesized by large multifunctional enzymes called polyketide synthases (PKSs). researchgate.netcore.ac.uk The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units. core.ac.uk Isotopic labeling studies, where precursors enriched with stable isotopes (e.g., ¹³C or ²H) are fed to the producing organism, are a powerful method to trace the origins of the carbon and hydrogen atoms in the final molecule. researchgate.netnih.gov The incorporation of these labels can then be detected by NMR spectroscopy, allowing for the detailed mapping of the biosynthetic pathway. nih.gov For instance, feeding [1,2-¹³C₂] acetate (B1210297) and analyzing the resulting citrinin (B600267) (another polyketide) by ¹³C NMR has been used to deduce information about hydrogen metabolism during its biosynthesis. nih.gov Similar approaches can be applied to unravel the intricate biosynthetic steps leading to this compound. researchgate.net

Bioassay Development for Screening and Activity Assessment

Bioassays are essential for discovering new antimicrobial compounds and for quantifying their biological activity. rsc.orgnih.gov For this compound, bioassays are primarily used to screen for its production by microorganisms and to assess its antimicrobial potency.

A common method for screening and quantifying antimicrobial activity is the agar (B569324) diffusion assay. usda.gov In this method, the antimicrobial agent diffuses from a source (e.g., a paper disc or a well in the agar) into an agar plate seeded with a susceptible microorganism. The size of the zone of growth inhibition around the source is proportional to the concentration and potency of the antimicrobial agent. usda.gov This technique has been used to demonstrate the activity of this compound against Gram-positive bacteria, including antibiotic-resistant Staphylococcus aureus, and some fungi. nih.gov

For a more quantitative assessment of antimicrobial activity, microdilution methods are used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). nih.govnih.gov The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in microbial death. nih.gov These assays are critical for characterizing the spectrum of activity of this compound and for comparing its potency to other antibiotics. nih.gov Bioassay-guided fractionation, where chromatographic separation is combined with antimicrobial testing of the resulting fractions, is a powerful strategy for the discovery of new antimicrobial compounds from natural sources. nih.gov

Table 3: Bioassays for this compound Activity Assessment

| Bioassay | Principle | Application for this compound |

|---|---|---|

| Agar Diffusion Assay | Measurement of the zone of growth inhibition around a sample on a seeded agar plate. usda.gov | Screening for this compound production and qualitative assessment of its antimicrobial activity. usda.govnih.gov |

| Microdilution (MIC/MBC) | Determination of the lowest concentration that inhibits growth (MIC) or kills (MBC) a microorganism in a liquid culture. nih.govnih.gov | Quantitative determination of the potency and spectrum of activity of this compound. nih.gov |

Advanced Research Directions and Future Perspectives

Exploration of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of complex natural products like lysocellin is a highly orchestrated process involving large, multi-domain enzymes. While the general framework for polyether ionophore synthesis is understood, recent research has unveiled unique and previously unknown enzymatic steps in the this compound pathway, opening new avenues for biosynthetic engineering.

The backbone of this compound is assembled by a Type I polyketide synthase (PKS) system. This enzymatic assembly line sequentially adds and modifies simple carboxylic acid building blocks. The proposed sequence involves a series of enzymatic domains that catalyze specific reactions. researchgate.net

Table 1: Proposed Enzymatic Domains in this compound PKS

| Domain | Function |

|---|---|

| AT | Acyl Transferase |

| T | Thiolation (Acyl Carrier Protein) |

| KS | Ketosynthase |

| DH | Dehydratase |

| ER | Enoyl Reductase |

| KR | Ketoreductase |

| TE | Thioesterase |

This table summarizes the key enzymatic domains involved in the assembly of the this compound backbone. researchgate.net

A significant recent discovery has been the identification of an unusual cytochrome P450 enzyme, named LyoI, which performs a novel oxidative cyclization reaction. au.dkau.dk This enzyme is responsible for forming a hydro-2,2′-bifuran-2-ol (hemiketal) moiety, a structural feature that cannot be explained by canonical polyether biosynthetic steps. researchgate.net The discovery of LyoI's unique chemical transformation represents a major addition to the puzzle of how this compound is synthesized in nature. au.dkau.dk This finding not only clarifies a missing step in the this compound pathway but also broadens the known catalytic repertoire of P450 enzymes, highlighting their versatility. au.dkau.dk Future research aims to identify and characterize other novel enzymes in the pathway, which could be harnessed for biotechnological applications. au.dkau.dk

Chemoenzymatic Synthesis and Engineering for this compound Analogues

The complexity of this compound's structure makes its total chemical synthesis challenging. A more promising approach for generating novel analogues with improved properties is chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions. nih.govrsc.org

By leveraging the expanding knowledge of this compound's biosynthetic machinery, researchers can envision several chemoenzymatic strategies. The enzymes involved in the pathway, such as the P450 enzyme LyoI, can be used as biocatalysts to perform difficult chemical transformations with high precision. au.dkau.dknih.gov Protein engineering and directed evolution techniques could be applied to these enzymes to alter their substrate specificity, allowing them to accept modified precursors and generate a library of this compound analogues.

Furthermore, precursor-directed biosynthesis, where synthetic analogues of the natural building blocks are fed to the producing organism (Streptomyces cacaoi), could lead to the incorporation of these unnatural units into the final molecule. Combining these biocatalytic steps with subsequent chemical modifications offers a powerful and flexible platform for creating diverse this compound derivatives that would be difficult to access through purely chemical or biological means. rsc.org

Mechanistic Insights into Differential Biological Activities

This compound is a broad-spectrum ionophore, meaning it can transport cations across biological membranes. This activity is central to its biological effects. It shows a higher affinity for complexing with divalent cations (like Ca²⁺) than monovalent cations. nih.gov This ion transport disrupts the electrochemical gradients across cell membranes, which is a key factor in its antimicrobial activity against Gram-positive bacteria and some fungi. nih.gov

Beyond its ionophoric properties, recent research has revealed more specific interactions with mammalian cells. This compound has been shown to induce a G1 phase arrest in the cell cycle of human osteosarcoma cells. nih.gov This cell cycle blockade is associated with specific molecular changes:

Upregulation of p21WAF1/Cip1: The mRNA levels of this cyclin-dependent kinase inhibitor are increased. nih.gov

Downregulation of Cyclin D1: This key cell cycle regulator is downregulated at the mRNA level and through a proteasome-dependent pathway. nih.gov

These findings suggest that this compound's effects are not solely due to general membrane disruption but also involve specific signaling pathways that control cell proliferation. Understanding these differential mechanisms—broad ion transport versus specific cell signaling modulation—is crucial for developing this compound or its analogues for more targeted therapeutic applications, such as anticancer agents.

Application of this compound as a Molecular Probe in Cell Biology

A molecular probe is a small molecule used to study biological systems, such as cells or organelles. ibs.re.kr While this compound is not yet widely used as a molecular probe, its intrinsic properties make it a promising candidate for such applications. Its ability to selectively transport divalent cations could be harnessed to investigate cellular processes that are highly dependent on fluxes of these ions, such as signal transduction, neurotransmission, and muscle contraction.

To be an effective probe, a molecule often needs to be fluorescent or tagged for visualization. nih.gov While native this compound is not fluorescent, synthetic chemistry or the chemoenzymatic approaches described earlier could be used to attach fluorophores to the this compound scaffold without abolishing its ionophoric activity. A fluorescent this compound analogue could allow for real-time imaging of its localization within cells and the direct visualization of its impact on ion gradients in specific organelles. Such a tool would be invaluable for dissecting the complex roles of divalent cations in cell physiology and pathology.

Computational Chemistry and In Silico Modeling for Target Identification and Design

Computational chemistry and in silico modeling are indispensable tools for accelerating research into complex molecules like this compound. bspbooks.netroutledge.com These methods have already played a role in understanding its biosynthesis, with in silico structural studies being used to help characterize the novel P450 enzyme, LyoI. au.dkau.dk

The application of computational tools in this compound research is poised to expand significantly. Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound with ions and its passage through lipid bilayers, providing a more detailed picture of its ionophoric mechanism. These simulations can also be used to predict how structural modifications might alter its ion selectivity and transport efficiency.

For target identification, in silico methods like reverse docking can screen entire proteomes for potential protein targets of this compound, helping to uncover the molecular basis for its effects on cell signaling pathways. nih.gov This computational screening can generate hypotheses that can then be tested experimentally, greatly reducing the scope and cost of laboratory work. researchgate.netnih.gov

Table 2: Potential Applications of In Silico Methods in this compound Research

| In Silico Method | Application for this compound Research |

|---|---|

| Molecular Docking | Predict binding modes of this compound with potential protein targets. |

| Molecular Dynamics | Simulate the process of ion complexation and transport across membranes. |

| Quantum Mechanics | Calculate the electronic properties to understand reaction mechanisms and binding energies. |

| Virtual Screening | Identify new analogues with potentially enhanced activity or selectivity from chemical databases. |

Strategies for Overcoming Research Limitations (e.g., solubility, stability in in vitro systems)

A significant hurdle in the research and development of many natural products, including polyether ionophores, is their poor physicochemical properties, particularly low aqueous solubility and potential instability. mdpi.com These limitations can complicate in vitro experiments and hinder potential therapeutic applications.

Several strategies can be employed to overcome these challenges for this compound. Formulation-based approaches can enhance solubility without chemically altering the molecule. For instance, complexation with cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, can encapsulate this compound and improve its water solubility and stability. rsc.org Other formulation strategies include the use of co-solvents, micronization to reduce particle size, or incorporation into nanocarriers like liposomes or polymeric nanoparticles. mdpi.com

Chemical modification represents another powerful strategy. The chemoenzymatic synthesis of analogues can be specifically directed toward creating derivatives with improved properties. Attaching polar functional groups or creating prodrugs that are more soluble and are converted to the active this compound in vivo are viable approaches to enhance its drug-like properties. nih.gov

Table 3: Strategies to Enhance this compound's Physicochemical Properties

| Strategy | Description |

|---|---|

| Formulation | |

| Complexation | Encapsulation in molecules like cyclodextrins to increase aqueous solubility. rsc.org |

| Co-solvency | Using a mixture of solvents to improve the dissolution of a poorly soluble compound. mdpi.com |

| Nanocarriers | Incorporation into lipid- or polymer-based nanoparticles to improve delivery and solubility. |

| Chemical Modification | |

| Analogue Synthesis | Creating new derivatives with polar groups to increase hydrophilicity. |

| Prodrug Approach | Modifying the molecule to improve solubility and stability, with conversion to the active form in vivo. |

Q & A

How can I formulate a focused research question to investigate Lysocellin’s mechanism of action?

A robust research question should address a gap in existing literature, such as unresolved aspects of this compound’s biochemical interactions. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question is actionable and scientifically significant. For example: “How does this compound modulate ion transport in Gram-positive bacterial membranes, and what structural features drive its specificity?” This integrates specificity (ion transport), context (Gram-positive bacteria), and structural analysis .

Q. What experimental design principles are critical for studying this compound’s antibacterial efficacy?

Prioritize reproducibility by detailing variables such as bacterial strain selection, this compound concentration gradients, and control groups (e.g., untreated cultures or comparator antibiotics). Use randomized block designs to minimize bias. Include validation steps, such as minimum inhibitory concentration (MIC) assays paired with cytotoxicity testing in eukaryotic cells to differentiate antibacterial specificity from general toxicity .

Q. Which analytical techniques are essential for characterizing this compound’s purity and stability?

Employ HPLC with UV/Vis detection to assess purity, and LC-MS for structural confirmation. For stability studies, use accelerated degradation protocols (e.g., exposure to heat, light, or pH extremes) followed by kinetic modeling to predict shelf-life. Differential scanning calorimetry (DSC) can further elucidate thermal stability .

Q. How do I validate this compound’s biological activity in vitro while minimizing assay interference?

Use orthogonal assays: combine growth inhibition assays with membrane potential-sensitive dyes (e.g., DiSC3(5)) to confirm ionophore activity. Include controls for solvent effects (e.g., DMSO) and validate results across multiple bacterial strains to rule out strain-specific artifacts .

Q. What are best practices for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

Follow modular synthetic routes, such as modifying the polyether backbone or substituent groups. Characterize intermediates via NMR and high-resolution mass spectrometry. Prioritize derivatives with logP values within a drug-like range (1–5) to balance membrane permeability and solubility .

Advanced Research Questions

Q. How can I resolve contradictions between in vitro and in vivo efficacy data for this compound?

Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify bioavailability or metabolic stability issues. For example, low in vivo efficacy despite high in vitro activity may indicate rapid hepatic clearance. Use techniques like microdialysis to measure tissue-specific drug concentrations .

Q. What strategies address conflicting reports on this compound’s off-target effects in mammalian cells?

Perform transcriptomic or proteomic profiling to identify unintended pathways affected by this compound. Use CRISPR-Cas9 knockout models to validate hypothesized targets. Comparative studies with structurally analogous ionophores (e.g., monensin) can isolate this compound-specific effects .

Q. How can multi-omics approaches enhance understanding of this compound resistance mechanisms?

Integrate genomic (e.g., SNP analysis of resistant strains), metabolomic (e.g., lipidome shifts), and transcriptomic data to map resistance pathways. Machine learning tools like Random Forest can prioritize candidate genes or metabolites driving resistance .

Q. What methodologies improve detection limits for this compound in complex biological matrices?

Develop a UPLC-MS/MS protocol with isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects. Validate the method using FDA guidelines for sensitivity (LOQ < 1 ng/mL), precision (CV < 15%), and recovery rates (80–120%) .

Q. How do I design computational models to predict this compound’s binding affinity for novel bacterial targets?